molecular formula C11H24N2O B2508067 1-[3-(Tert-butoxy)propyl]piperazine CAS No. 1364914-08-8

1-[3-(Tert-butoxy)propyl]piperazine

Cat. No.: B2508067
CAS No.: 1364914-08-8
M. Wt: 200.326
InChI Key: QZOIYLJCIJRNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Tert-butoxy)propyl]piperazine is a chemical compound with the molecular formula C11H24N2O. It is a piperazine derivative, characterized by the presence of a tert-butoxy group attached to a propyl chain, which is further connected to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Tert-butoxy)propyl]piperazine typically involves the reaction of piperazine with 3-(tert-butoxy)propyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Tert-butoxy)propyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.

    Reduction: The piperazine ring can be reduced under hydrogenation conditions to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed:

Scientific Research Applications

1-[3-(Tert-butoxy)propyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Tert-butoxy)propyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

    1-(3-Butoxypropyl)piperazine: Similar structure but with a butoxy group instead of a tert-butoxy group.

    1-(3-Methoxypropyl)piperazine: Contains a methoxy group instead of a tert-butoxy group.

    1-(3-Ethoxypropyl)piperazine: Features an ethoxy group instead of a tert-butoxy group.

Uniqueness: 1-[3-(Tert-butoxy)propyl]piperazine is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties. This makes it more resistant to certain chemical reactions and may enhance its stability and lipophilicity compared to its analogs .

Properties

IUPAC Name

1-[3-[(2-methylpropan-2-yl)oxy]propyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-11(2,3)14-10-4-7-13-8-5-12-6-9-13/h12H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOIYLJCIJRNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCCN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.